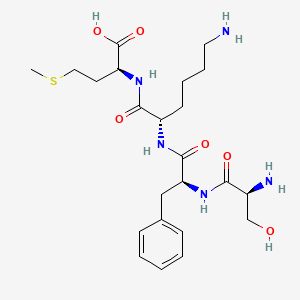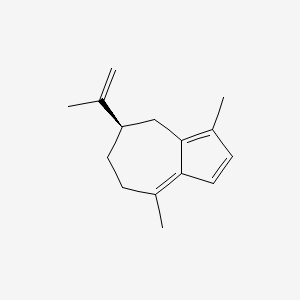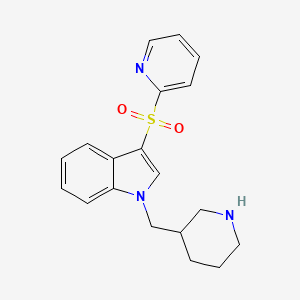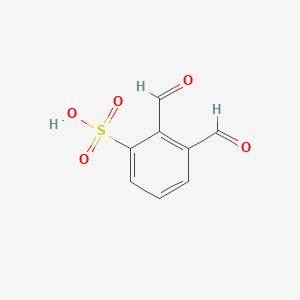
11-(Triethoxysilyl)undecyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Triethoxysilyl)undecyl bromoacetate is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of a triethoxysilyl group attached to an undecyl chain, which is further linked to a bromoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Triethoxysilyl)undecyl bromoacetate typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reagents and precise control of temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
11-(Triethoxysilyl)undecyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silane-based coatings and materials.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Platinum or palladium catalysts are often employed in the initial synthesis steps.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives where the bromoacetate group is replaced by other functional groups, as well as siloxane-based materials formed through hydrolysis and condensation reactions.
Aplicaciones Científicas De Investigación
11-(Triethoxysilyl)undecyl bromoacetate has a wide range of applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity, adhesion, and compatibility with other substances.
Material Science: The compound is employed in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials.
Organic Synthesis:
Biomedical Applications: Research has explored its potential in drug delivery systems and as a component in bioactive coatings for medical devices.
Mecanismo De Acción
The mechanism of action of 11-(Triethoxysilyl)undecyl bromoacetate involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable coatings and materials with enhanced properties
Comparación Con Compuestos Similares
Similar Compounds
11-(Triethoxysilyl)undecyl methanimine: This compound has a similar structure but contains a methanimine group instead of a bromoacetate group.
11-(Triethoxysilyl)undecanoic acid: This compound features a carboxylic acid group instead of a bromoacetate group.
Uniqueness
11-(Triethoxysilyl)undecyl bromoacetate is unique due to the presence of both a triethoxysilyl group and a bromoacetate group, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in surface modification, material science, and organic synthesis, making it a valuable compound in various research fields.
Propiedades
Número CAS |
663171-34-4 |
|---|---|
Fórmula molecular |
C19H39BrO5Si |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
11-triethoxysilylundecyl 2-bromoacetate |
InChI |
InChI=1S/C19H39BrO5Si/c1-4-23-26(24-5-2,25-6-3)17-15-13-11-9-7-8-10-12-14-16-22-19(21)18-20/h4-18H2,1-3H3 |
Clave InChI |
ZFQKMQLSYIBPPN-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCCCCCOC(=O)CBr)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)

![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)

![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)



![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)

![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
